molecular formula C21H25N3O2S2 B2938704 2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide CAS No. 1291832-39-7

2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide

Cat. No.: B2938704
CAS No.: 1291832-39-7
M. Wt: 415.57
InChI Key: VVPYLALUVSOBNX-UHFFFAOYSA-N
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Description

This compound is a thieno[3,2-d]pyrimidinone derivative featuring a 2,3-dimethylphenyl substituent at position 3, a sulfanylacetamide moiety at position 2, and an N-(3-methylbutyl) side chain. The thienopyrimidinone scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition, antimicrobial activity, or anti-inflammatory properties . The branched 3-methylbutyl chain likely influences solubility and pharmacokinetic profiles, balancing hydrophobicity and steric effects .

Properties

IUPAC Name

2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-methylbutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S2/c1-13(2)8-10-22-18(25)12-28-21-23-16-9-11-27-19(16)20(26)24(21)17-7-5-6-14(3)15(17)4/h5-7,9,11,13H,8,10,12H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPYLALUVSOBNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCCC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the thienopyrimidine core, introduction of the dimethylphenyl group, and subsequent attachment of the acetamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development. Studies could explore its effects on various biological targets and pathways.

    Medicine: The compound’s potential therapeutic properties can be investigated for the treatment of diseases such as cancer, inflammation, and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers, coatings, and electronic materials.

Mechanism of Action

The mechanism of action of 2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Substituents (R1, R2, R3) Key Functional Groups Molecular Weight (g/mol)
Target Compound Thieno[3,2-d]pyrimidin-4-one R1: 2,3-dimethylphenyl; R2: SCH2CO-NHBu Sulfanylacetamide, 3-methylbutyl ~443.5 (calculated)
2-Cyano-N-(4-sulfamoylphenyl)-2-[2-(4-methylphenyl)hydrazinylidene]acetamide Cyanoacetamide-hydrazone R1: 4-methylphenyl; R2: SO2NH2 Cyano, sulfonamide, hydrazone 357.38
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Pyrimidin-6-one R1: 2,3-dichlorophenyl; R2: SCH2CO- Dichlorophenyl, thioacetamide 344.21
2-(3-Ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide Thieno[2,3-d]pyrimidin-4-one R1: 3-ethyl-5,6-dimethyl; R2: SCH2CO-Ph-OCH3 Ethyl, methyl, methoxyphenyl, sulfanylacetamide ~445.5 (calculated)

Structural and Electronic Differences

  • The pyrimidin-6-one derivative in lacks the thiophene ring, reducing aromaticity and likely diminishing π-π stacking capabilities compared to thienopyrimidinones .
  • Substituent Effects: 2,3-Dimethylphenyl (target compound) vs. N-(3-methylbutyl) vs. N-(3-methoxyphenyl) (): The branched alkyl chain in the target compound may reduce crystallinity and improve metabolic stability compared to the methoxyphenyl group, which introduces hydrogen-bond donor/acceptor sites .
  • Functional Group Impact: The sulfanylacetamide linker is conserved across analogs, suggesting a role in target binding via sulfur-mediated hydrophobic interactions or disulfide bridge formation.

Physicochemical and Pharmacokinetic Properties

  • Solubility: The 3-methylbutyl group in the target compound likely reduces aqueous solubility compared to the sulfonamide in (logP ~2.5 vs. ~1.8 estimated).
  • Hydrogen-Bonding Patterns: The thienopyrimidinone core and acetamide group in the target compound may form hydrogen-bond networks similar to those described in , where directional interactions stabilize crystal packing or protein binding .

Biological Activity

The compound 2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C18H22N4O2S
  • Molecular Weight : 366.46 g/mol
  • CAS Number : 618427-58-0

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • A study conducted by Fayad et al. (2019) screened a library of compounds and identified derivatives with potent anticancer activity against various cancer cell lines, suggesting that thienopyrimidine derivatives may inhibit tumor growth through apoptosis induction and cell cycle arrest .

The proposed mechanisms of action for this compound include:

  • Inhibition of Methyltransferases : Similar compounds have been found to inhibit methyltransferase enzymes, which are critical in gene regulation and oncogenesis.
  • Cell Cycle Arrest : By interfering with the cell cycle, these compounds can prevent cancer cells from proliferating.
  • Induction of Apoptosis : The ability to trigger programmed cell death is a crucial mechanism for anticancer agents.

Antimicrobial Activity

There is also evidence suggesting antimicrobial properties against various pathogens:

  • Compounds in the thienopyrimidine class have shown effectiveness against phytopathogenic fungi, making them potential candidates for agricultural applications .

Case Studies and Research Findings

StudyFindings
Fayad et al., 2019Identified novel anticancer compounds through drug library screening; highlighted the potential of thienopyrimidine derivatives in cancer therapy .
Patent AnalysisSeveral patents have reported the efficacy of thienopyrimidine derivatives as fungicides and their application in controlling phytopathogenic fungi .
Mechanistic StudiesResearch indicates that these compounds may act as selective inhibitors of key enzymes involved in cancer progression .

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